methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid
Description
This compound is a hybrid structure featuring a 1,2-oxazole core substituted with methanehydrazonoylphenyl and sulfamoylphenylcarbamoyl groups, esterified with methyl acetate and paired with trifluoroacetic acid (TFA) as a counterion. Its complexity arises from the integration of multiple pharmacophoric motifs:
Properties
Molecular Formula |
C28H26F3N5O8S |
|---|---|
Molecular Weight |
649.6 g/mol |
IUPAC Name |
methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H25N5O6S.C2HF3O2/c1-36-24(32)15-26(14-22(31-37-26)19-6-4-5-17(13-19)16-29-27)25(33)30-20-11-9-18(10-12-20)21-7-2-3-8-23(21)38(28,34)35;3-2(4,5)1(6)7/h2-13,16H,14-15,27H2,1H3,(H,30,33)(H2,28,34,35);(H,6,7) |
InChI Key |
YXRYWKWXHNWZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC(=NO1)C2=CC=CC(=C2)C=NN)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: These are used to form the core structure of the compound.
Oxidation and reduction reactions: These are employed to introduce specific functional groups.
Industrial production methods: Large-scale production often involves optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction introduces oxygen-containing functional groups.
Reduction: This reaction removes oxygen or adds hydrogen to the compound.
Substitution: This reaction replaces one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties based on the provided evidence:
Key Comparisons:
Bioactivity and Functional Groups :
- The target compound’s 1,2-oxazole and sulfamoylphenylcarbamoyl groups differentiate it from triazole-based analogs (e.g., ) and thiazole derivatives (e.g., ). These groups may enhance target specificity compared to broader-spectrum herbicides like metsulfuron methyl ester .
- The trifluoroacetic acid counterion contrasts with neutral trifluoromethyl groups in diazepine analogs (e.g., ), suggesting improved solubility in polar solvents.
Synthetic Complexity :
- The target compound’s multi-substituted oxazole core likely requires more intricate synthetic steps compared to simpler thiazole or triazole derivatives (e.g., ).
Potential Applications: Unlike the herbicide 3-(hydroxymethylphosphinyl)-propanoic acid (HOE-061517) , the target compound’s sulfamoyl group may confer enzyme-inhibitory properties akin to sulfonylureas .
Research Findings and Limitations
Stability and Reactivity:
- Trifluoroacetic acid (TFA) in the compound may enhance stability under acidic conditions, as seen in peptide synthesis . However, TFA’s volatility could pose challenges in long-term storage.
- The sulfamoylphenylcarbamoyl group may exhibit hydrolytic sensitivity in basic environments, a common issue with sulfonamide derivatives .
Bioactivity Predictions:
- No direct evidence of antimicrobial or anticancer activity was found, though the oxazole scaffold is prevalent in such applications .
Biological Activity
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. It includes:
- Oxazole Ring : Known for its role in various biological processes.
- Hydrazone Moiety : Often associated with antimicrobial and anticancer properties.
- Sulfonamide Group : Commonly recognized for antibacterial activity.
The molecular formula is C25H27N5O6S, and it has a molecular weight of approximately 505.58 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Study Findings : A related compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable antibacterial effects .
- Mechanism : The presence of hydrazone and oxazole groups is believed to enhance membrane permeability, facilitating the entry of the drug into bacterial cells.
Anticancer Activity
The anticancer potential of hydrazone derivatives has been extensively studied:
- In Vitro Studies : Compounds similar to the one have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .
- Case Studies : One study indicated that modifications in the hydrazone moiety significantly impacted cytotoxicity against cancer cells, suggesting that structural optimization can enhance therapeutic efficacy .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have also been explored:
- Research Insights : Compounds containing oxazole rings have been reported to reduce inflammation markers in vitro, indicating a possible pathway for therapeutic applications in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This is achieved through condensation reactions involving appropriate precursors.
- Hydrazone Formation : The reaction between aldehydes and hydrazines leads to the formation of hydrazone derivatives.
- Final Coupling Reactions : The final structure is assembled through coupling reactions involving sulfonamide derivatives.
Example Synthesis Route
| Step | Reagent(s) | Condition | Yield |
|---|---|---|---|
| 1 | Aldehyde + Hydrazine | Methanol, reflux | 70% |
| 2 | Oxazole precursor + amine | Acetic anhydride | 65% |
| 3 | Final coupling | Specific solvent (e.g., DMSO) | 60% |
Case Study 1: Antibacterial Activity Assessment
In a controlled study, the synthesized compound was tested against multiple bacterial strains using the disc diffusion method. The results indicated varying degrees of inhibition:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism of action.
Case Study 2: Anticancer Efficacy
Another study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results showed that:
- Compound A (similar structure) exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- The presence of specific substituents influenced the overall potency and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
